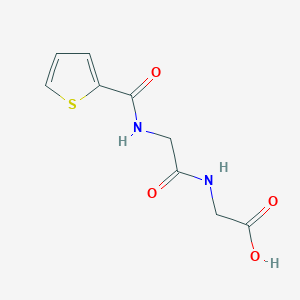
N-(thiophen-2-ylcarbonyl)glycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiophen-2-ylcarbonyl)glycylglycine: is a synthetic compound that combines the structural elements of thiophene and glycylglycine Thiophene is a sulfur-containing heterocycle, while glycylglycine is a dipeptide composed of two glycine molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylcarbonyl)glycylglycine typically involves the acylation of glycylglycine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-(thiophen-2-ylcarbonyl)glycylglycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiophene and peptide motifs.
Biology: The compound may be used in studies involving peptide transport and metabolism due to its glycylglycine component.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of functionalized thiophene derivatives.
作用机制
The mechanism of action of N-(thiophen-2-ylcarbonyl)glycylglycine is not well-documented. its effects are likely mediated through interactions with peptide transporters or enzymes that recognize glycylglycine. The thiophene ring may also contribute to its activity by interacting with hydrophobic or aromatic regions of target proteins.
相似化合物的比较
Glycylglycine: A simpler dipeptide without the thiophene ring.
Thiophene-2-carbonyl chloride: A precursor used in the synthesis of N-(thiophen-2-ylcarbonyl)glycylglycine.
Thiophene derivatives: Compounds containing the thiophene ring but lacking the peptide component.
Uniqueness: this compound is unique due to its combination of a thiophene ring and a dipeptide structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
生物活性
N-(thiophen-2-ylcarbonyl)glycylglycine is a compound that combines the thiophene moiety with a dipeptide structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The thiophene ring is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is likely influenced by the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation .
- Cell Cycle Arrest : Thiophene derivatives often induce cell cycle arrest in various cancer cell lines, leading to apoptosis .
- Interactions with Biological Targets : The heteroatoms in the thiophene ring can form interactions with biological targets such as kinases and phosphodiesterases, crucial for tumorigenesis and inflammation .
Biological Activity Summary
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies
- Anticancer Activity
- Antimicrobial Properties
-
Peptide Transport Studies
- Investigations into the glycylglycine component indicate its role in enhancing peptide transport across cellular membranes. This property could be leveraged for drug delivery systems involving thiophene-based compounds.
属性
IUPAC Name |
2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-7(10-5-8(13)14)4-11-9(15)6-2-1-3-16-6/h1-3H,4-5H2,(H,10,12)(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXYYBKPVONZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














